molecular formula C13H11Cl2N3O3S B14639410 Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- CAS No. 55841-94-6

Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-

Cat. No.: B14639410
CAS No.: 55841-94-6
M. Wt: 360.2 g/mol
InChI Key: QNURFGUAAMNWOG-UHFFFAOYSA-N
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Description

Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, which is further substituted with a 2,6-dichlorophenyl group. The unique structure of this compound makes it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves the reaction of 2,6-dichloroaniline with a pyridine derivative under specific conditions. The process often includes the use of sulfonyl chlorides and acetamide as starting materials. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2,6-dichlorophenyl)-: Similar structure but lacks the pyridine ring.

    Acetamide, N-(2,4-dimethylphenyl)-: Contains a dimethylphenyl group instead of a dichlorophenyl group.

    Acetamide, N-(2,6-dimethylphenyl)-: Another variant with a dimethylphenyl group.

Uniqueness

The presence of the pyridine ring and the 2,6-dichlorophenyl group in Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- makes it unique compared to other acetamide derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

55841-94-6

Molecular Formula

C13H11Cl2N3O3S

Molecular Weight

360.2 g/mol

IUPAC Name

N-[2-(2,6-dichloroanilino)pyridin-3-yl]sulfonylacetamide

InChI

InChI=1S/C13H11Cl2N3O3S/c1-8(19)18-22(20,21)11-6-3-7-16-13(11)17-12-9(14)4-2-5-10(12)15/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

QNURFGUAAMNWOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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